(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine
Description
"(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine" is a chiral amine derivative featuring a substituted phenyl ring with a chlorine atom and a trifluoromethyl group at positions 4 and 3, respectively. The (1R)-stereochemistry introduces enantioselectivity, which is critical for its interactions with biological targets. This compound shares structural motifs with kinase inhibitors and receptor modulators, particularly due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity .
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1 |
InChI Key |
UERVRKCIWXTVLP-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable catalyst and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a cobalt salt solution, a tin alkali solution, and ammonia water into a base solution, followed by aging, solid-liquid separation, and calcination .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug design. For instance, compounds with similar structures have been studied for their activity against certain types of cancer and other diseases due to their ability to inhibit specific enzymes or receptors involved in disease progression.
Case Study: Anticancer Activity
Research has indicated that derivatives of (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes.
Agrochemicals
Pesticide Development
The compound's unique chemical properties make it suitable for development as a pesticide. Its chlorinated and trifluoromethyl groups enhance lipophilicity, which can improve the bioavailability of the active ingredient in plant systems.
Case Study: Herbicidal Activity
Field trials have shown that formulations containing this compound demonstrate effective herbicidal activity against a variety of weeds. The compound works by disrupting key metabolic processes in target plants, leading to their death while exhibiting low toxicity to non-target species.
Mechanism of Action
The mechanism of action of (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares "(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine" with structurally related compounds, focusing on substituent effects, pharmacological profiles, and synthetic pathways.
Structural Analogs and Substituent Effects
Key Observations :
- Functional Group Impact: The primary amine in the target compound may confer distinct hydrogen-bonding interactions compared to urea derivatives (e.g., 9k, Sorafenib). Urea groups typically exhibit stronger binding to kinase ATP pockets due to their planar geometry and dual hydrogen-bond donors .
- Substituent Position : The 4-chloro-3-(trifluoromethyl)phenyl group is conserved across multiple anticancer agents (e.g., Sorafenib, 9k), highlighting its role in enhancing lipophilicity and target affinity .
- Chirality : The (1R)-configuration may improve selectivity compared to racemic analogs, reducing off-target effects.
Pharmacological Activity
- Anticancer Potential: Urea derivatives like 9k and Sorafenib demonstrate potent antiproliferative activity, with Sorafenib targeting Raf kinases and VEGF receptors . The target compound’s amine group could modulate alternative pathways, such as monoamine oxidase (MAO) or adrenergic receptors, though direct evidence is lacking.
- Synthetic Accessibility : The urea derivative 9k was synthesized in 86.8% yield , whereas the chiral amine likely requires asymmetric synthesis or resolution, increasing complexity.
Structure-Activity Relationship (SAR)
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets in kinases .
- Chlorine vs. Other Halogens : The 4-chloro substituent optimizes steric and electronic interactions compared to bulkier halogens (e.g., bromine) .
- Amine vs. Urea Linkers : Amines offer flexibility in protonation states (pH-dependent activity), while ureas provide rigid, bidentate binding motifs .
Biological Activity
(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine, a compound with significant biological implications, has garnered attention in pharmaceutical research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a prop-2-enylamine backbone with a 4-chloro-3-(trifluoromethyl)phenyl substituent. This configuration contributes to its unique biological properties.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating dose-dependent cytotoxicity.
- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression. In vitro assays revealed significant inhibitory effects on specific target enzymes.
- Modulation of Signaling Pathways : Preliminary data suggest that this compound may modulate key signaling pathways associated with cell survival and apoptosis, particularly in T-cells.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:
- Tyrosine Kinase Inhibition : The compound may act as a non-receptor tyrosine kinase inhibitor, influencing T-cell maturation and function by interfering with TCR-linked signaling pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways.
- Gene Expression Modulation : It may alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study 1 : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines .
- Study 2 : Another investigation focused on the compound's effect on T-cell activation. Results indicated that it could downregulate the expression of activation markers in CD4+ T-cells, suggesting an immunomodulatory role .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
